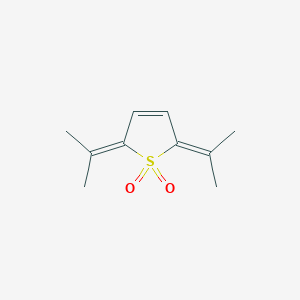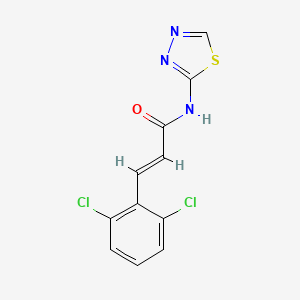
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide, also known as DMTSO, is a sulfone compound that has been widely used in scientific research. It has unique properties that make it an ideal solvent for a variety of biochemical and physiological experiments.
Wirkmechanismus
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has a unique mechanism of action that makes it an ideal solvent for biochemical and physiological experiments. It has a high dielectric constant, which allows it to solvate polar molecules and ions. It also has a low nucleophilicity, which makes it less likely to react with other molecules. This combination of properties makes it an ideal solvent for a variety of experiments.
Biochemical and Physiological Effects:
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties, which can help protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has several advantages for lab experiments. It is an excellent solvent for a variety of experiments, and its unique properties make it ideal for solvating polar molecules and ions. It is also relatively non-toxic and has low volatility, which makes it easy to handle. However, there are also some limitations to using 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide. It can react with some molecules, and it may interfere with some experiments due to its unique properties.
Zukünftige Richtungen
There are several future directions for research on 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide. One area of research is to further investigate its antioxidant and anti-inflammatory properties, and to explore its potential as a therapeutic agent for a variety of diseases. Another area of research is to investigate its potential as a reducing agent in chemical reactions, and to explore its use in organic synthesis. Additionally, there is potential for research on the use of 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide as a solvent for other types of experiments, such as electrochemistry and photochemistry.
Conclusion:
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide is a unique compound that has been widely used in scientific research. Its unique properties make it an ideal solvent for a variety of biochemical and physiological experiments. It has several advantages for lab experiments, but there are also some limitations to using it. There are several future directions for research on 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide, and its potential as a therapeutic agent for a variety of diseases is particularly promising.
Synthesemethoden
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide can be synthesized using a variety of methods, including oxidation of 2,5-bis(1-methylethylidene)thiophene, reaction of 2,5-bis(1-methylethylidene)thiophene with dimethyl sulfoxide, and reaction of 2,5-bis(1-methylethylidene)thiophene with sulfur trioxide. However, the most commonly used method is the reaction of 2,5-bis(1-methylethylidene)thiophene with dimethyl sulfoxide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has been widely used in scientific research due to its unique properties. It is an excellent solvent for a variety of biochemical and physiological experiments, including protein crystallography, nuclear magnetic resonance spectroscopy, and mass spectrometry. It can also be used as a reagent in organic synthesis and as a reducing agent in chemical reactions.
Eigenschaften
IUPAC Name |
2,5-di(propan-2-ylidene)thiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7(2)9-5-6-10(8(3)4)13(9,11)12/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRLQUJSTFBUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC(=C(C)C)S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355243 |
Source


|
| Record name | ST50990768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17113-41-6 |
Source


|
| Record name | ST50990768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)
![5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5701089.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)


![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)
![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)

![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)